BenchChemオンラインストアへようこそ!

Sodium antimonyl-L-tartrate

Antimony content Stoichiometry Active pharmaceutical ingredient

Sodium antimonyl-L-tartrate (Antimony Sodium Tartrate, CAS 34521-09-0) is a trivalent organoantimony compound historically used as a parenteral antischistosomal agent and an industrial mordant. Pharmacopeial monographs define the substance as containing not less than 98.0% and not more than 101.0% of C8H4Na2O12Sb2 on a dried basis.

Molecular Formula C4H4NaO7Sb
Molecular Weight 308.82 g/mol
Cat. No. B13834003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium antimonyl-L-tartrate
Molecular FormulaC4H4NaO7Sb
Molecular Weight308.82 g/mol
Structural Identifiers
SMILESC(C(C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+]
InChIInChI=1S/C4H6O6.Na.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;/q;+1;;+1/p-2/t1-,2-;;;/m1.../s1
InChIKeySHFQLHLDZDETGN-QXMMYYGRSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Antimonyl-L-Tartrate: Chemical Identity, Pharmacopeial Standards, and Procurement Baseline


Sodium antimonyl-L-tartrate (Antimony Sodium Tartrate, CAS 34521-09-0) is a trivalent organoantimony compound historically used as a parenteral antischistosomal agent and an industrial mordant [1]. Pharmacopeial monographs define the substance as containing not less than 98.0% and not more than 101.0% of C8H4Na2O12Sb2 on a dried basis [2]. It presents as a white, crystalline, hygroscopic powder with a sweetish taste, soluble in 1.5 parts of water but practically insoluble in 90% ethanol [3]. Unlike its potassium congener (tartar emetic), this sodium salt possesses a higher antimony content (approximately 39.4% Sb by weight), a property critical for calculating stoichiometric dosing in experimental and industrial formulations [4].

Why Generic Substitution of Antimony Sodium Tartrate Is Not Scientifically Sound


Within the class of trivalent antimonials, sodium antimonyl-L-tartrate cannot be interchanged with its potassium analog or other antimony complexes without risking significant deviation in therapeutic index, toxicity profile, or industrial performance. The counterion and coordination chemistry dictate not only acute and cumulative toxicity but also parasiticidal potency and tissue distribution [1]. For example, antimony sodium tartrate (39.4% Sb) and antimony potassium tartrate (36.6% Sb) differ in antimony mass fraction, requiring distinct dosing calculations to deliver equivalent metallic antimony loads [2]. Substitution on a gram-for-gram basis would therefore introduce an 8% error in active metal delivery. Furthermore, clinical comparative trials demonstrate that even when equivalent metallic dosages are administered, efficacy and tolerability profiles diverge meaningfully across antimonials, rendering generic interchange a risky practice [3].

Quantitative Evidence Guide for Sodium Antimonyl-L-Tartrate Differentiation


Higher Antimony Mass Fraction Versus Potassium Antimony Tartrate

A direct analytical comparison reveals sodium antimonyl-L-tartrate contains 39.4% antimony by weight, whereas antimony potassium tartrate contains 36.6% Sb [1]. This 2.8 percentage-point absolute difference equates to a relative 7.7% higher antimony mass fraction. For procurement and formulation, this means less material is required to deliver an equivalent molar dose of the active metal center.

Antimony content Stoichiometry Active pharmaceutical ingredient

Reduced Acute Subcutaneous Toxicity Compared to Potassium Antimony Tartrate in Mice

In a controlled head-to-head study, the subcutaneous LD50 of antimony sodium tartrate in albino mice was 48 mg/kg, while antimony potassium tartrate exhibited a significantly higher acute toxicity with an LD50 of 27 mg/kg [1]. This yields a therapeutic index advantage for the sodium salt, as it is less acutely toxic by a factor of 1.8 while retaining similar parasiticidal potency on a metal-equivalent basis.

Acute toxicity LD50 Preclinical safety

Comparative Curative Activity in Trypanosoma equiperdum Infection Model

The median curative dose (CD50) against T. equiperdum in mice was 19 mg/kg for antimony sodium tartrate, compared to 11 mg/kg for antimony potassium tartrate [1]. When normalized for antimony content, the parasiticidal potency of the two salts is equivalent; however, on a gross weight basis, the potassium salt appears approximately 1.7-fold more potent. This directly informs stoichiometric calculations for research protocols where the active antimony dose, rather than total salt weight, is the critical parameter.

Curative dose Trypanosoma equiperdum Antiparasitic potency

Clinical Cure Rate in Schistosoma haematobium Infection: An 82% Benchmark

In a quantitative clinical evaluation, 17 male patients (aged 8–27) infected with S. haematobium received twice-weekly intravenous sodium antimony tartrate at 0.5 g per 15 kg body weight for 12 injections. At final follow-up, 14 out of 17 patients were free of eggs in urine—an 82% cure rate—with a 99% mean egg reduction in the remaining three patients [1]. The authors explicitly stated these results were 'superior to any reported for other antimony drugs,' although a direct numerical comparator for other antimony compounds was not provided in the same study.

Schistosomiasis Clinical efficacy Cure rate

Equivalence to Antimony Dimercaptosuccinate in Clinical Curative Efficacy

A randomized comparative trial in urinary schistosomiasis demonstrated that antimony sodium tartrate (AST) and antimony dimercaptosuccinate (TWSb, Astiban) were 'equally efficient curatively' when administered at equivalent metallic dosages [1]. In contrast, sodium antimonylgluconate (TSAG) was only 'four-fifths as effective' as AST. Both AST and TWSb produced many side-effects, while TSAG exhibited superior tolerance. This positions sodium antimonyl-L-tartrate as a reference standard for maximum curative efficacy among trivalent antimonials, albeit with a recognized toxicity burden.

Urinary schistosomiasis Comparative efficacy Antimonial drugs

Differential Potassium Antimony Tartrate Toxicity Classification by Regulatory Bodies

Authoritative toxicology monographs classify antimony potassium tartrate as 'the most toxic trivalent antimony compound' with a reported fatal oral dose of 0.2 g in humans [1]. While sodium antimonyl-L-tartrate is also toxic and controlled under UN 1549 (Packing Group III) , it does not share the same extreme acute oral toxicity designation as its potassium congener. This differential toxicological classification has direct implications for procurement, storage, and handling requirements in laboratory settings.

Regulatory toxicology Antimony compounds Hazard classification

Optimized Application Scenarios for Sodium Antimonyl-L-Tartrate Based on Quantitative Evidence


Parasitology Research: Maximal-Efficacy Positive Control in Antischistosomal Drug Screening

When designing in vivo efficacy screens for novel antischistosomal candidates, sodium antimonyl-L-tartrate serves as the gold-standard positive control for maximal curative efficacy among trivalent antimonials. As demonstrated by Davis (1968), it achieves curative outcomes equivalent to the most effective intramuscular comparator (TWSb) and substantially outperforms sodium antimonylgluconate, which is only four-fifths as effective [1]. The documented 82% clinical cure rate in S. haematobium with 99% egg reduction in non-cured patients provides a rigorous historical benchmark for interpreting experimental results [2]. Researchers should dose based on the 39.4% antimony mass fraction to ensure accurate interspecies scaling and comparability across studies [3].

Chemical Synthesis and Catalysis: Organometallic Reagent with Defined Stoichiometry

Sodium antimonyl-L-tartrate is employed as an organometallic reagent in asymmetric synthesis and cross-coupling reactions where precise antimony stoichiometry is critical [1]. The well-defined antimony content (39.4% Sb) enables exact molar calculations, offering an advantage over less-characterized antimony sources. The compound's high water solubility (1 g dissolves in 1.5 g water) facilitates homogeneous reaction conditions in aqueous or biphasic systems, while its near-insolubility in 90% ethanol allows for selective precipitation during workup [2]. Procurement specifications should require USP-grade material (98.0–101.0% purity) to ensure batch-to-batch consistency in catalytic activity [3].

Industrial Dyeing and Mordanting: High-Solubility Fixative for Natural and Synthetic Fibers

In textile and leather processing, sodium antimonyl-L-tartrate functions as a mordant that facilitates dye binding to fibers, enhancing colorfastness and shade depth, particularly for wool and silk [1]. Its superior water solubility compared to other antimony compounds makes it the preferred choice for aqueous dye bath formulations. The compound's solubility of approximately 67 g/100 mL (based on '1 part dissolves in 1.5 parts water') significantly exceeds that of many alternative metal mordants, enabling higher working concentrations and more efficient dye fixation [2]. Industrial procurement should account for the hygroscopic nature of the compound and specify sealed, dry storage conditions to maintain consistent mordanting activity [2].

Toxicology and Safety Pharmacology: Reference Compound for Antimony-Induced Cardiotoxicity Studies

The well-characterized cardiac toxicity profile of trivalent antimonials, including QT interval prolongation and T-wave abnormalities, makes sodium antimonyl-L-tartrate a valuable tool compound for investigating antimony-induced cardiotoxicity mechanisms [1]. Its 1.8-fold higher LD50 compared to the potassium salt (48 vs. 27 mg/kg, subcutaneous in mice) provides a wider experimental safety margin for in vivo toxicology protocols, enabling dose-ranging studies with reduced risk of acute mortality [2]. Researchers selecting between sodium and potassium salts for cardiotoxicity models should consider this differential acute toxicity profile when designing protocols requiring sustained or repeated dosing regimens [2].

Quote Request

Request a Quote for Sodium antimonyl-L-tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.